molecular formula C17H19ClN4O B2584434 N-[1-(3-chlorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine CAS No. 2415600-81-4

N-[1-(3-chlorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine

Cat. No.: B2584434
CAS No.: 2415600-81-4
M. Wt: 330.82
InChI Key: DXEWRMGINNHSKB-UHFFFAOYSA-N
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Description

N-[1-(3-chlorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is a compound that features a piperidine ring, a pyrimidine ring, and a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via acylation reactions, often using reagents like 3-chlorobenzoyl chloride.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving suitable precursors.

    Coupling Reactions: The final step involves coupling the piperidine and pyrimidine rings with the chlorobenzoyl group under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[1-(3-chlorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-chlorobenzoyl)piperidin-4-yl]pyrimidin-4-amine: A similar compound with a pyrimidine ring but lacking the methyl group.

    Piperidine Derivatives: Compounds containing the piperidine ring, which are widely studied for their pharmacological properties.

Uniqueness

N-[1-(3-chlorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-12-9-16(20-11-19-12)21-15-5-7-22(8-6-15)17(23)13-3-2-4-14(18)10-13/h2-4,9-11,15H,5-8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEWRMGINNHSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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